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Compound of Interest

Compound Name: 1,3-Dibenzylurea

Cat. No.: B110378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
dibenzylurea, a compound of interest in various research fields, including medicinal chemistry
and materials science. This document compiles available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to

aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 1,3-dibenzylurea.

Table 1: *H NMR Spectroscopic Data of 1,3-Dibenzylurea

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
Aromatic protons (Ar-
7.20-7.40 m 10H
H)
6.15 t 2H NH
4.35 d 4H CH2
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Note: Spectra acquired in DMSO-des at 400 MHz. Chemical shifts are referenced to the residual

solvent peak.

Table 2: 13C NMR Spectroscopic Data of 1,3-Dibenzylurea

Chemical Shift (8) ppm

Assighment

158.5 C=0 (Urea carbonyl)
140.8 Aromatic C (quaternary)
128.3 Aromatic CH

127.2 Aromatic CH

126.8 Aromatic CH

43.5 CHz (Benzyl methylene)

Note: Spectra acquired in DMSO-ds at 100 MHz.

Table 3: Key IR Absorption Bands for 1,3-Dibenzylurea

Wavenumber (cm~—?)

Intensity

Assignment

3325 Strong, Broad N-H Stretching

3064, 3031 Medium Aromatic C-H Stretching
2925 Medium Aliphatic C-H Stretching
1629 Strong C=0 Stretching (Amide I)
1555 Strong N-H Bending (Amide II)
1495, 1454 Medium Aromatic C=C Stretching
1277 Medium C-N Stretching

Note: Spectrum acquired using a KBr pellet.

Table 4. Mass Spectrometry Data for 1,3-Dibenzylurea
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miz Relative Intensity (%) Assighment

240 45 [M]* (Molecular lon)
133 10 [C7H7NH2]*

106 100 [C7HsN]*

91 85 [C7H7]* (Tropylium ion)
77 15 [CeHs]*

Note: Electron lonization (El) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 1,3-dibenzylurea was dissolved in 0.75 mL
of deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) was used as an
internal standard.

¢ Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400
spectrometer operating at 400 MHz for *H and 100 MHz for 13C nuclei.

e 1H NMR Parameters:
o Number of scans: 16
o Relaxation delay: 1.0 s
o Pulse width: 30°
o Acquisition time: 4.0 s

e 1B3C NMR Parameters:
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Number of scans: 1024

[e]

o

Relaxation delay: 2.0 s

Pulse width: 45°

[¢]

[¢]

Acquisition time: 1.5 s

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative
to TMS.

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of 1,3-dibenzylurea (approximately 1-2 mg) was finely
ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate
mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

e Parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm
o Number of scans: 16

o Data Processing: The spectrum was recorded in transmittance mode and subsequently
converted to absorbance.

Mass Spectrometry (MS)

o Sample Introduction: A solid probe was used to introduce the sample directly into the ion
source.
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e Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific DSQ Il single
quadrupole GC-MS instrument.

« lonization: Electron lonization (El) was performed at an electron energy of 70 eV.

e Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a
range of 50-500 amu.

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like 1,3-dibenzylurea.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibenzylurea: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110378#spectroscopic-data-nmr-ir-ms-of-1-3-
dibenzylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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